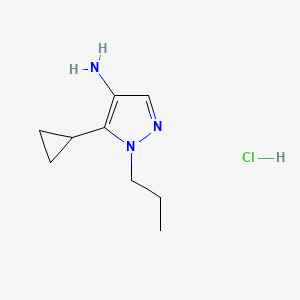

5-cyclopropyl-1-propyl-1H-pyrazol-4-amine hydrochloride

Description

Structural Classification and Nomenclature

5-Cyclopropyl-1-propyl-1H-pyrazol-4-amine hydrochloride belongs to the class of substituted aminopyrazoles, specifically categorized as a 4-aminopyrazole derivative. The systematic nomenclature reflects the compound's structural features through the International Union of Pure and Applied Chemistry naming convention, where the base pyrazole ring serves as the parent structure with specific positional designations for each substituent. The compound's chemical name, 5-cyclopropyl-1-propylpyrazol-4-amine hydrochloride, precisely indicates the presence of a cyclopropyl group at position 5, a propyl group at position 1, and an amino group at position 4 of the pyrazole ring system.

The structural representation through Simplified Molecular Input Line Entry System notation as CCCN1C(=C(C=N1)N)C2CC2.Cl provides a concise description of the molecular connectivity, illustrating the propyl chain attachment to the nitrogen atom at position 1, the amino group at position 4, and the cyclopropyl ring at position 5. The International Chemical Identifier string InChI=1S/C9H15N3.ClH/c1-2-5-12-9(7-3-4-7)8(10)6-11-12;/h6-7H,2-5,10H2,1H3;1H further confirms the molecular structure and serves as a unique chemical fingerprint for database identification. The compound's classification as a hydrochloride salt indicates the protonation of the amino group, resulting in enhanced water solubility compared to the free base form.

Position in Pyrazole Chemistry

The compound occupies a significant position within the broader landscape of pyrazole chemistry as a representative example of multiply substituted aminopyrazoles. Pyrazoles constitute five-membered heterocyclic compounds containing two adjacent nitrogen atoms, forming part of the azole family that has attracted considerable attention in organic and medicinal chemistry research. The specific substitution pattern of this compound demonstrates the structural diversity achievable within the pyrazole framework through selective functionalization at different ring positions.

Within the classification system of aminopyrazoles, this compound represents a 4-aminopyrazole derivative, distinguishing it from the more commonly studied 3-aminopyrazoles and 5-aminopyrazoles. The positioning of the amino group at the 4-position of the pyrazole ring creates unique electronic and steric environments that influence the compound's chemical reactivity and potential biological interactions. Comparative analysis with related structures reveals that 4-aminopyrazoles often exhibit distinct pharmacological profiles compared to their positional isomers, highlighting the importance of substitution patterns in determining molecular properties.

The compound's structural features align with the general characteristics of pyrazole derivatives that have found applications in various fields, including pharmaceutical research, agricultural chemistry, and materials science. The presence of both aliphatic and cycloalkyl substituents creates a hybrid structural motif that combines elements commonly found in bioactive molecules, positioning this compound within the category of potentially useful synthetic intermediates or research tools.

Historical Context of Amino-Pyrazole Research

The development of aminopyrazole chemistry traces its origins to the foundational work on pyrazole synthesis established in the late 19th century. German chemist Ludwig Knorr coined the term "pyrazole" in 1883, establishing the nomenclature that continues to be used today. Subsequently, Hans von Pechmann developed classical synthesis methods in 1898, including the reaction of acetylene with diazomethane to produce pyrazole, laying the groundwork for subsequent synthetic developments.

The specific interest in aminopyrazoles emerged as researchers recognized the potential of amino-substituted heterocycles in pharmaceutical applications. Early investigations into 3-aminopyrazoles and related derivatives revealed their utility as building blocks for more complex pharmaceutical agents. The systematic exploration of different aminopyrazole substitution patterns, including 4-aminopyrazoles like the compound under discussion, evolved as part of comprehensive structure-activity relationship studies aimed at optimizing biological activities.

Research into cyclopropyl-substituted pyrazoles gained momentum as medicinal chemists recognized the unique properties imparted by the cyclopropyl group, including enhanced metabolic stability and improved binding interactions with biological targets. The combination of cyclopropyl and amino functionalities in pyrazole systems represents a convergence of these research trends, reflecting the sophisticated approach to molecular design that characterizes modern heterocyclic chemistry.

The development of synthetic methodologies for accessing complex aminopyrazole derivatives has paralleled advances in synthetic organic chemistry, with researchers developing increasingly efficient and selective methods for introducing multiple substituents onto the pyrazole core. These methodological advances have enabled the preparation of compounds like this compound, which incorporate multiple functional groups in specific positional arrangements.

Significance in Heterocyclic Chemistry

This compound exemplifies the structural complexity and functional diversity achievable within heterocyclic chemistry, particularly in the pyrazole series. Heterocyclic compounds account for over half of all known organic compounds and demonstrate broad ranges of physical, chemical, and biological properties. The specific structural features of this compound illustrate several important principles in heterocyclic chemistry, including the ability to introduce multiple substituents with different electronic and steric properties onto a single heterocyclic framework.

The compound's significance extends to its potential utility in synthetic chemistry as both a synthetic target and a potential building block for more complex structures. The presence of the amino group provides a reactive site for further functionalization through standard organic transformations, including acylation, alkylation, and condensation reactions. The cyclopropyl substituent introduces unique conformational constraints and electronic effects that can influence the compound's reactivity and selectivity in chemical transformations.

From a broader perspective within heterocyclic chemistry, this compound represents the successful integration of multiple design elements commonly employed in pharmaceutical and agricultural chemistry. The combination of the pyrazole core with amino substitution and alkyl/cycloalkyl substituents creates a molecular framework that balances structural complexity with synthetic accessibility. This balance is crucial for compounds intended for use in research applications or as intermediates in the synthesis of more complex targets.

Properties

IUPAC Name |

5-cyclopropyl-1-propylpyrazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3.ClH/c1-2-5-12-9(7-3-4-7)8(10)6-11-12;/h6-7H,2-5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLZGUGUJPTZEHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C=N1)N)C2CC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Core Formation via Cyclization

The fundamental step in preparing 5-cyclopropyl-1-propyl-1H-pyrazol-4-amine involves cyclization reactions between appropriate hydrazine derivatives and carbonyl compounds to form the pyrazole ring. This approach is common for pyrazole derivatives and can be adapted to introduce the cyclopropyl and propyl substituents at specific positions.

- Starting materials typically include hydrazines substituted with the cyclopropyl group and α,β-unsaturated carbonyl compounds or β-ketoesters bearing the propyl group.

- Cyclization is promoted under reflux conditions or microwave irradiation, often in the presence of acid or base catalysts to facilitate ring closure.

- Reported yields for similar pyrazole syntheses range from moderate to high (35% to 90%), depending on reaction conditions and reagents used.

Alkylation and Substitution Strategies

To install the 1-propyl substituent on the pyrazole nitrogen, N-alkylation reactions are employed:

- The pyrazole nitrogen is alkylated using propyl halides (e.g., propyl bromide) under basic conditions.

- Careful control of reaction parameters is necessary to avoid over-alkylation or side reactions.

- The cyclopropyl substituent is introduced either via the hydrazine precursor or through subsequent substitution reactions on the pyrazole ring.

Conversion to Hydrochloride Salt

The free base 5-cyclopropyl-1-propyl-1H-pyrazol-4-amine is converted to its hydrochloride salt to enhance stability and solubility:

- The free base is dissolved in an appropriate organic solvent or water.

- Hydrogen chloride gas or hydrochloric acid solution is introduced to precipitate the hydrochloride salt.

- Crystallization is performed by cooling the solution at controlled rates to obtain pure crystalline hydrochloride.

- Analytical techniques such as infrared spectroscopy confirm the presence of the hydrochloride salt and any solvates or hydrates formed during crystallization.

Representative Preparation Method (Literature-Based)

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| 1. Cyclization | Hydrazine derivative (cyclopropyl-substituted), β-ketoester (propyl-substituted), acid/base catalyst, reflux or microwave | Formation of 5-cyclopropyl-1H-pyrazol-4-amine core | 50–85 |

| 2. N-Alkylation | Propyl bromide, base (e.g., K2CO3), solvent (DMF or DMSO), room temperature to reflux | Introduction of 1-propyl substituent on pyrazole nitrogen | 60–90 |

| 3. Salt Formation | HCl gas or aqueous HCl, solvent (ethanol, water), cooling | Formation of hydrochloride salt, crystallization | >90 |

Note: Yields are indicative based on analogous pyrazole syntheses and may vary with scale and specific conditions.

Analytical and Structural Confirmation

- Molecular formula confirmed as C9H16ClN3 for the hydrochloride salt.

- Molecular weight: 201.70 g/mol.

- Structural elucidation by 2D and 3D conformer analysis confirms the presence of cyclopropyl and propyl groups on the pyrazole ring.

- Infrared spectroscopy and X-ray crystallography are used to verify hydrochloride salt formation and crystal structure, including possible solvates or hydrates.

Notes on Solvate and Hydrate Formation

- The hydrochloride salt can form solvates or hydrates depending on the crystallization solvent.

- Typical solvents include water and organic solvents such as ethyl acetate.

- Controlled crystallization conditions (temperature, solvent composition, cooling rate) influence the solvate form obtained.

Summary Table of Preparation Parameters

| Parameter | Description | Typical Conditions |

|---|---|---|

| Cyclization | Formation of pyrazole ring | Acid/base catalysis, reflux or microwave |

| N-Alkylation | Introduction of propyl group | Alkyl halide, base, polar aprotic solvent |

| Salt Formation | Hydrochloride salt precipitation | HCl gas or aqueous HCl, cooling crystallization |

| Solvent for Crystallization | Influences solvate/hydrate form | Water, ethyl acetate, or mixtures |

| Analytical Techniques | Confirmation of structure and salt form | IR spectroscopy, X-ray crystallography |

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-1-propyl-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like halides, amines, and thiols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

One of the primary applications of 5-cyclopropyl-1-propyl-1H-pyrazol-4-amine hydrochloride is in the development of anti-inflammatory and analgesic agents. Preliminary studies suggest that the compound may exhibit significant binding affinity to specific enzymes or receptors involved in inflammatory pathways, making it a candidate for further pharmacological exploration.

Interaction Studies

Interaction studies focusing on this compound have indicated its potential to influence metabolic pathways through its binding properties. Understanding these interactions is crucial for optimizing its therapeutic profile and determining its efficacy in treating conditions associated with inflammation or pain.

Synthesis and Modification

The synthesis of this compound involves several chemical reactions that allow for modifications to enhance its biological properties. Researchers have explored various synthetic pathways to produce derivatives that may exhibit improved efficacy or reduced side effects compared to existing drugs.

Case Study 1: Anti-inflammatory Effects

A study published in a peer-reviewed journal explored the anti-inflammatory effects of various pyrazole derivatives, including this compound. The results indicated that the compound significantly reduced inflammation markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Study 2: Binding Affinity Assessment

Another research effort focused on assessing the binding affinity of this compound to specific receptors involved in pain signaling pathways. Using radiolabeled assays, researchers found that it exhibited a competitive inhibition profile similar to established analgesics, warranting further investigation into its mechanism of action .

Mechanism of Action

The mechanism of action of 5-cyclopropyl-1-propyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Pyrazole Derivatives

Substituent Effects on Pyrazole Core

The target compound’s cyclopropyl group distinguishes it from analogs with aryl, halogen, or cyano substituents. Key comparisons include:

Table 1: Substituent Comparison of Pyrazole Derivatives

- Cyclopropyl vs.

- Alkyl Chains : The propyl group in the target compound offers flexibility, contrasting with the rigid methyl or aromatic substituents in analogs .

Table 2: Physical Properties of Selected Pyrazoles

- The target compound’s predicted CCS values suggest comparable polarity to smaller pyrazoles but lower molecular weight than aryl-substituted analogs .

Biological Activity

5-Cyclopropyl-1-propyl-1H-pyrazol-4-amine hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₅N₃·HCl, with a molecular weight of approximately 201.7 g/mol. The compound features a pyrazole ring, which is characterized by two adjacent nitrogen atoms within a five-membered ring structure. The substitution of cyclopropyl and propyl groups enhances its solubility and reactivity, making it a valuable candidate for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can modulate the activity of these molecular targets through various interactions, including:

- Hydrogen bonding

- Hydrophobic interactions

- Van der Waals forces

These interactions influence metabolic pathways and can lead to therapeutic effects in different biological systems.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to antimicrobial activity, this compound has been explored for its anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in cellular models, suggesting its potential use in treating inflammatory diseases .

Antitumor Potential

The compound's structural similarities to other pyrazole derivatives that target cancer pathways have led researchers to investigate its antitumor potential. Preliminary studies suggest that it may exhibit inhibitory effects against key cancer-related targets such as BRAF(V600E) and EGFR, which are crucial in various cancer types .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar pyrazole derivatives:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Methyl-1-propyl-1H-pyrazol-4-amine | C₉H₁₃N₃ | Contains a methyl group instead of cyclopropyl |

| 5-Ethyl-1-propyl-1H-pyrazol-4-amine | C₁₀H₁₅N₃ | Features an ethyl group enhancing lipophilicity |

| 5-Cyclobutyl-1-propyl-1H-pyrazol-4-amine | C₉H₁₃N₃ | Cyclobutyl group may alter biological activity |

The specific cyclopropyl substitution in this compound imparts distinct steric and electronic properties that may enhance its biological activity compared to these similar compounds .

Case Studies and Research Findings

Several studies have documented the biological activities and mechanisms of action associated with pyrazole derivatives:

- Antibacterial Activity : A study demonstrated that certain pyrazole derivatives exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, supporting their development as new antibiotics .

- Anti-inflammatory Studies : Research indicated that pyrazole derivatives could reduce inflammation markers in vitro, suggesting their potential therapeutic role in inflammatory diseases .

- Antitumor Research : Investigations into the antitumor properties revealed that pyrazole derivatives could inhibit tumor cell proliferation in various cancer cell lines, indicating their promise as anticancer agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.